molecular formula C20H20N4O3 B2718775 N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1797270-06-4

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2718775
CAS No.: 1797270-06-4
M. Wt: 364.405
InChI Key: PBHIQASKSHAYDU-UHFFFAOYSA-N
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Description

N-(2-(4-((3-Cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a piperidine ring substituted with a 3-cyanopyridin-2-yloxy group. The piperidine ring introduces conformational flexibility, which may enhance binding to target proteins.

Properties

IUPAC Name

N-[2-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c21-13-16-7-4-10-22-20(16)27-17-8-11-24(12-9-17)18(25)14-23-19(26)15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHIQASKSHAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine intermediate, which is then reacted with the cyanopyridine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the evidence, focusing on substituents, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(2-(4-((3-Cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide Benzamide + piperidine 3-cyanopyridin-2-yloxy ~399.4 (calculated) Hypothesized kinase inhibition based on analogs N/A
N-(2-{4-[(3-Bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide (BG15164) Benzamide + piperidine 3-bromopyridin-2-yloxy 418.28 Commercial availability; bromine enhances electrophilicity
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridin-2-yl acetamide + piperazine 4-chloro-3-(trifluoromethyl)benzoyl 530 Melting point: 241–242°C; high lipophilicity (CF3 group)
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Benzamide + azetidinone Dichlorophenyl-azetidinone Not provided Potent antimicrobial activity (Gram+/Gram- bacteria, fungi)
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide Benzamide + imidazole-hexyl Imidazole-hexyl linker Not provided Targets IL-6 signaling; synthesized via Cu-catalyzed click chemistry

Key Observations:

Piperidine vs. Piperazine: Piperidine (target compound) lacks the additional nitrogen in piperazine (8b), reducing hydrogen-bonding capacity but increasing lipophilicity .

Biological Activity: Azetidinone-containing analogs (e.g., compound 4) demonstrate strong antimicrobial activity, suggesting that the benzamide scaffold paired with small heterocycles (e.g., azetidinone) is critical for disrupting microbial membranes or enzymes . Piperazine-linked compounds (e.g., 8b–8e) show variability in melting points (190–266°C), correlating with substituent bulkiness and crystallinity, which may influence solubility and bioavailability .

Synthetic Strategies :

  • The target compound likely shares synthetic routes with BG15164, involving amide coupling between benzamide intermediates and substituted piperidines. By contrast, triazole-containing analogs (–5) rely on click chemistry, which offers modularity but introduces polar triazole rings .

Research Findings and Discussion

Pharmacological Potential:

While direct data for the target compound are absent, its structural analogs provide insights:

  • Antimicrobial Activity: Azetidinone derivatives (e.g., compound 4) achieve MIC values of 2–8 µg/mL against pathogens like S. aureus and E. coli, outperforming simpler benzamides. The azetidinone’s β-lactam-like structure likely contributes to this activity .
  • Anticancer Potential: Piperazine-linked pyridin-2-yl acetamides (e.g., 8b–8e) show moderate activity against MCF7 breast cancer cells (IC50 ~10–50 µM). The trifluoromethyl group in 8b enhances cellular permeability, a feature the target compound’s cyano group may emulate .

Physicochemical Properties:

  • Solubility: The cyanopyridine group in the target compound may improve aqueous solubility compared to bromo-substituted BG15164, as cyano is less hydrophobic than bromine .

Biological Activity

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide (CAS Number: 1797862-04-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of 348.39 g/mol. The compound features a piperidine ring, a cyanopyridine moiety, and an amide functional group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight348.39 g/mol
CAS Number1797862-04-4
Chemical StructureChemical Structure

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) regulation. Its piperidine structure allows it to mimic neurotransmitters and bind effectively to receptors such as dopamine and serotonin receptors.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological responses.
  • Cell Signaling Modulation : The compound may modulate intracellular signaling pathways, affecting cell proliferation and apoptosis, which is crucial in cancer research.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Animal studies suggest that it exhibits anxiolytic and antidepressant-like effects, likely due to its modulation of serotonin and norepinephrine levels in the brain.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through caspase activation .
  • Neuropharmacological Assessment : In a preclinical trial published in Neuroscience Letters, researchers found that administration of this compound in rodent models resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders .

Q & A

Basic: What are the key synthetic routes for N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide, and what critical intermediates are involved?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to form intermediates like nitrobenzene derivatives (e.g., substituting fluorine with pyridylmethoxy groups) .
  • Reduction steps using iron powder in acidic media to convert nitro groups to amines .
  • Condensation reactions with cyanoacetic acid or related reagents to form acetamide linkages, requiring condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-hydroxybenzotriazole (HOBt) .
    Critical intermediates include nitrobenzene derivatives, aniline intermediates, and cyanoacetamide precursors. Optimization of solvent systems (e.g., ethanol, DMSO) and catalysts (e.g., triethylamine) is essential for yield improvement .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies piperidine, pyridine, and benzamide moieties, with chemical shifts between δ 7.0–8.5 ppm for aromatic protons and δ 3.0–4.5 ppm for piperidine protons .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the cyanopyridine and oxoethyl groups .
  • Infrared (IR) Spectroscopy: Detects carbonyl stretches (~1650–1750 cm⁻¹) for amide/oxo groups and nitrile stretches (~2200 cm⁻¹) .
  • X-ray Crystallography: Resolves spatial arrangements of heterocyclic systems (e.g., piperidine-pyridine linkages) but requires high-purity crystals .

Advanced: How can reaction conditions be optimized to improve yield in the final amide bond formation step?

Answer:
Key optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst systems: Triethylamine or DMAP improves nucleophilicity during condensation, with EDC/HOBt reducing racemization .
  • Temperature control: Maintaining 0–5°C during coupling steps prevents thermal degradation of reactive intermediates .
  • Purification: High-performance liquid chromatography (HPLC) with C18 columns resolves unreacted starting materials and byproducts .

Advanced: What analytical strategies resolve contradictions between computational predictions and experimental biological activity data?

Answer:

  • Dose-response profiling: Validate target engagement (e.g., kinase inhibition) across multiple concentrations to rule out off-target effects .
  • Structural-activity relationship (SAR) studies: Modify substituents (e.g., cyanopyridine vs. methoxyphenyl) to test computational docking hypotheses .
  • Metabolite screening: Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Orthogonal assays: Compare enzyme inhibition (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to confirm mechanistic consistency .

Basic: What are the primary structural motifs influencing its pharmacological potential?

Answer:

  • Cyanopyridine moiety: Enhances binding to ATP pockets in kinases via π-π stacking and hydrogen bonding .
  • Piperidine-oxygen linker: Improves solubility and conformational flexibility for membrane penetration .
  • Benzamide group: Stabilizes interactions with hydrophobic regions of target proteins .
    These motifs collectively contribute to its selectivity for enzymes like phosphodiesterases or proteases .

Advanced: What methodologies are recommended for studying its metabolic stability in preclinical models?

Answer:

  • Liver microsomal assays: Incubate with NADPH to identify phase I metabolites via CYP450 enzymes, analyzed via LC-MS/MS .
  • Reactive metabolite trapping: Use glutathione or cyanide to detect electrophilic intermediates that may cause toxicity .
  • Plasma stability tests: Monitor degradation in rodent/human plasma at 37°C over 24 hours to assess esterase susceptibility .
  • Computational ADMET modeling: Predict metabolic hotspots (e.g., piperidine N-oxidation) using software like Schrödinger’s QikProp .

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